![molecular formula C9H10N4O2 B1296960 Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 6726-54-1](/img/structure/B1296960.png)

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

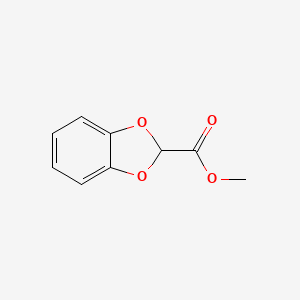

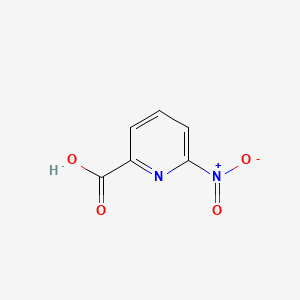

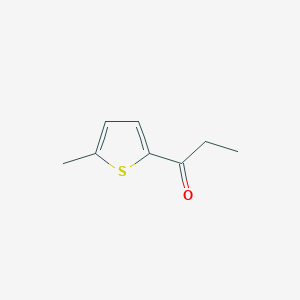

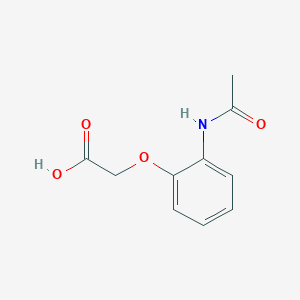

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement .

Synthesis Analysis

The synthesis of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves several steps. The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is characterized by a molecular weight of 206.20 g/mol . The InChI string representation of the molecule isInChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 . Chemical Reactions Analysis

The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the chemical reactions involving this compound can be found in the referenced papers .Physical And Chemical Properties Analysis

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has a molecular weight of 206.20 g/mol . It has a XLogP3-AA value of 0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 206.08037557 g/mol . The topological polar surface area is 69.4 Ų .Aplicaciones Científicas De Investigación

Synthesis of Disperse Dyes

A series of novel pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes was synthesized by heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The solvent and acid-base influences on the wavelength of maximum absorption have been studied .

Biological and Pharmacological Studies

Fused pyrazoles, including pyrazolo[5,1-c][1,2,4]triazines, are important compounds with a wide range of interesting properties. They have been found to exhibit antihyperglycemic, analgesic, anti-inflammatory, antipyretic, antibacterial, hypoglycemic, and sedative-hypnotic activity . Some pyrazoles were reported to have non-nucleoside HIV-1 reverse transcriptase inhibitory activity .

Synthesis of Heteroaromatic Compounds

Polyfunctionally substituted heteroaromatics are biologically interesting molecules, and their synthesis has recently received considerable attention . 5-Aminopyrazoles are versatile reagents and have been extensively utilized as synthetic starting components for preparation of several polysubstituted fused pyrazoles .

Application in Dyes

Some azopyrazole derivatives also find application in dyes . The effect of pH and solvent upon the absorption ability of dyes substituted with electron-withdrawing and electron-donating groups at their o-, m-, p-position was also examined in detail .

Synthesis of Pyrazolo[4,3-b]pyridine-6-carboxylates

N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Synthesis of Fused Pyrazolo[3,4-d]-thiazoles

The synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines has been discussed in recent research . These compounds are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine .

Mecanismo De Acción

Mode of Action

It’s known that the compound undergoes certain chemical reactions, such as anrorc rearrangement .

Biochemical Pathways

More research is needed to understand the compound’s influence on cellular biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Some studies suggest potential cytotoxic properties against certain cancer cell lines , but more research is needed to confirm these findings and understand the underlying mechanisms.

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect its stability and efficacy .

Propiedades

IUPAC Name |

ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPXRESOEITXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342761 |

Source

|

| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

CAS RN |

6726-54-1 |

Source

|

| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.